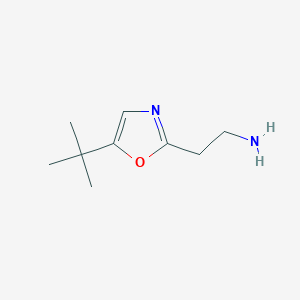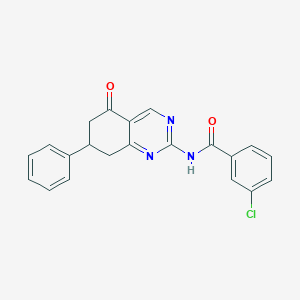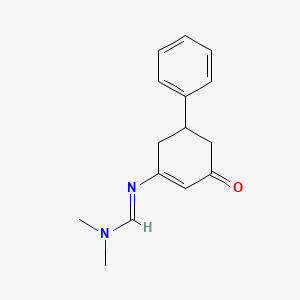![molecular formula C12H10ClN3 B12123854 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-](/img/structure/B12123854.png)
2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at the 2-position and a 3-chlorophenyl ethenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminopyrimidine and 3-chlorobenzaldehyde.
Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Sodium borohydride or hydrogenation catalysts like palladium on carbon (Pd/C) are used for reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted pyrimidines.
Substitution: Various alkylated or acylated pyrimidine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalysts.
Materials Science: It serves as a building block for the synthesis of novel polymers and materials with unique electronic properties.
Biology and Medicine:
Anticancer Agents: Derivatives of this compound have shown potential as kinase inhibitors, exhibiting antiproliferative activity against cancer cell lines.
Antimicrobial Agents: It has been explored for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Industry:
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- involves its interaction with specific molecular targets, such as kinases in cancer cells. By binding to the active site of these enzymes, it inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis. The compound may also interact with microbial enzymes, disrupting essential biological processes in pathogens.
Comparison with Similar Compounds
2-Aminopyrimidine: A simpler analog without the 3-chlorophenyl ethenyl group.
4-(4-Chlorophenyl)-2-pyrimidinamine: Similar structure but with a different substitution pattern.
4-[2-(4-Chlorophenyl)vinyl]-2-pyrimidinamine: A closely related compound with a different position of the chlorine atom.
Uniqueness: 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C12H10ClN3 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H10ClN3/c13-10-3-1-2-9(8-10)4-5-11-6-7-15-12(14)16-11/h1-8H,(H2,14,15,16)/b5-4+ |
InChI Key |
PBDCKJWILPWSLH-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C2=NC(=NC=C2)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC2=NC(=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123802.png)
![5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
![methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12123810.png)
![methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12123816.png)

![Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B12123829.png)

![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid](/img/structure/B12123845.png)
![{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12123846.png)

